molecular formula C7H9ClN2O B14789175 2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol

2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol

Cat. No.: B14789175
M. Wt: 172.61 g/mol
InChI Key: BNBFRQASNNSQOC-UHFFFAOYSA-N
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Description

2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9ClN2O It is characterized by the presence of an amino group, a chloropyridine ring, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol typically involves the reaction of 5-chloropyridine-3-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the ethan-1-ol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and the chloropyridine ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chloropyridin-5-yl)ethan-1-ol
  • 2-Amino-2-(4-chloropyridin-3-yl)ethan-1-ol
  • 2-Amino-2-(6-chloropyridin-3-yl)ethan-1-ol

Uniqueness

2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds.

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

2-amino-2-(5-chloropyridin-3-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2

InChI Key

BNBFRQASNNSQOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C(CO)N

Origin of Product

United States

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